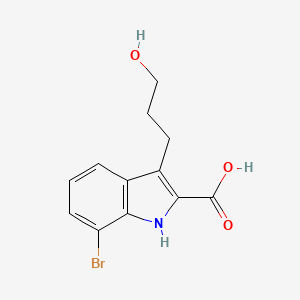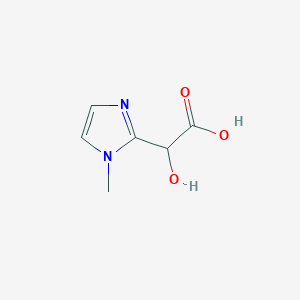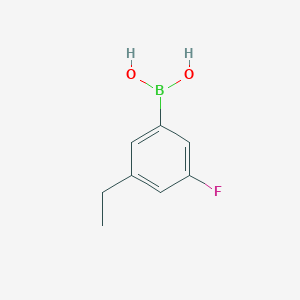
(3-((1H-Imidazol-1-yl)methyl)-5-fluorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-fluoro-5-[(1H-imidazol-1-yl)methyl]phenyl}boronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and an imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
{3-fluoro-5-[(1H-imidazol-1-yl)methyl]phenyl}boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The imidazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include boronic esters, reduced phenyl derivatives, and substituted imidazole compounds.
Applications De Recherche Scientifique
{3-fluoro-5-[(1H-imidazol-1-yl)methyl]phenyl}boronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the boronic acid group.
Medicine: Explored for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of {3-fluoro-5-[(1H-imidazol-1-yl)methyl]phenyl}boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with hydroxyl groups on enzymes, leading to inhibition of enzyme activity. This interaction is particularly relevant in the design of protease inhibitors, where the compound can bind to the active site of the enzyme and prevent substrate binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
{3-fluoro-5-[(1H-imidazol-1-yl)methyl]phenyl}boronic acid: Unique due to the presence of both a fluoro group and an imidazole moiety.
{3-chloro-5-[(1H-imidazol-1-yl)methyl]phenyl}boronic acid: Similar structure but with a chloro group instead of a fluoro group.
{3-methyl-5-[(1H-imidazol-1-yl)methyl]phenyl}boronic acid: Similar structure but with a methyl group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in {3-fluoro-5-[(1H-imidazol-1-yl)methyl]phenyl}boronic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro or methyl analogs. Additionally, the imidazole moiety enhances its potential as an enzyme inhibitor due to its ability to form hydrogen bonds and participate in π-π interactions.
Propriétés
Formule moléculaire |
C10H10BFN2O2 |
|---|---|
Poids moléculaire |
220.01 g/mol |
Nom IUPAC |
[3-fluoro-5-(imidazol-1-ylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BFN2O2/c12-10-4-8(3-9(5-10)11(15)16)6-14-2-1-13-7-14/h1-5,7,15-16H,6H2 |
Clé InChI |
BQHOTIBPDXIESF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)F)CN2C=CN=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B15299304.png)

![2-((5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B15299316.png)
![Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride](/img/structure/B15299317.png)




![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(ethylamino)propanoic acid](/img/structure/B15299363.png)
